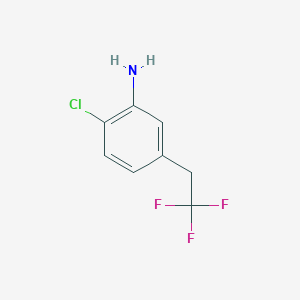

2-Chloro-5-(2,2,2-trifluoroethyl)aniline

Beschreibung

2-Chloro-5-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative characterized by a chlorine atom at the 2-position and a 2,2,2-trifluoroethyl group at the 5-position of the benzene ring. The trifluoroethyl group (−CH₂CF₃) introduces significant steric bulk and electron-withdrawing properties, impacting reactivity, solubility, and biological activity. This compound is primarily utilized in pharmaceutical and agrochemical research, particularly in the synthesis of acaricides and antischistosomal agents .

Eigenschaften

Molekularformel |

C8H7ClF3N |

|---|---|

Molekulargewicht |

209.59 g/mol |

IUPAC-Name |

2-chloro-5-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H7ClF3N/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3H,4,13H2 |

InChI-Schlüssel |

MGSLTAVTEFOSQC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CC(F)(F)F)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-(2,2,2-trifluoroethyl)aniline often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and amine derivatives. These products have significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoroethyl vs. Trifluoromethyl

2-Chloro-5-(trifluoromethyl)aniline (CAS 445-14-7) serves as a direct analog, replacing the trifluoroethyl group with a trifluoromethyl (−CF₃) moiety. Key differences include:

- Lipophilicity : The trifluoroethyl group increases logP by ~0.5 compared to trifluoromethyl due to the additional methylene (−CH₂−) spacer, enhancing membrane permeability .

- Synthetic Accessibility : Trifluoromethylation typically employs cheaper reagents (e.g., CF₃I), whereas trifluoroethylation requires specialized reagents like 2,2,2-trifluoroethyl iodide, increasing synthesis costs .

Positional Isomerism

5-Chloro-2-(2,2,2-trifluoroethoxy)aniline (CID 16227977) demonstrates the impact of substituent position :

- Electronic Effects : The trifluoroethoxy group (−OCH₂CF₃) at the 2-position introduces stronger electron-withdrawing effects via the oxygen atom, reducing the aniline’s nucleophilicity compared to the 5-positioned trifluoroethyl group .

- Collision Cross-Section (CCS) : Predicted CCS values for the trifluoroethoxy derivative (143.0 Ų for [M+H]+) are comparable to trifluoroethyl analogs, suggesting similar molecular compactness .

Functional Group Variations

2-Chloro-5-nitroaniline (C₆H₅ClN₂O₂) highlights the role of nitro groups versus trifluoroalkyl groups:

- Reactivity: The nitro group (−NO₂) deactivates the aromatic ring more strongly than −CF₃ or −CH₂CF₃, reducing susceptibility to electrophilic substitution.

- Crystal Packing : Intermolecular N−H⋯O/N hydrogen bonds in nitroanilines create dense 3D networks, unlike the weaker van der Waals interactions in trifluoroethyl derivatives .

Extended Substituents

2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 565166-66-7) incorporates a bulky aryloxy group:

- Solubility: The ethoxyphenoxy group enhances solubility in polar solvents (e.g., DMSO) compared to trifluoroethyl-substituted anilines .

- Applications : Such derivatives are explored in medicinal chemistry for kinase inhibition, leveraging extended π-π interactions .

Data Tables

Table 1: Physicochemical Properties of Selected Aniline Derivatives

*Predicted using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.